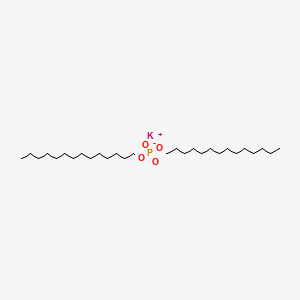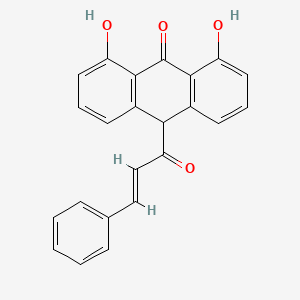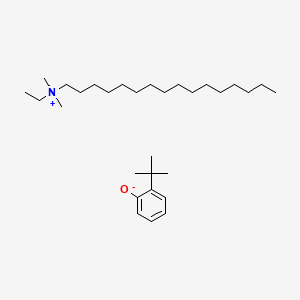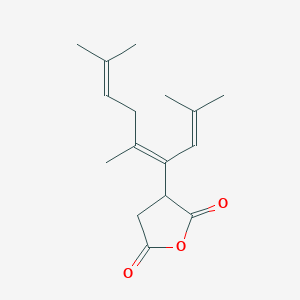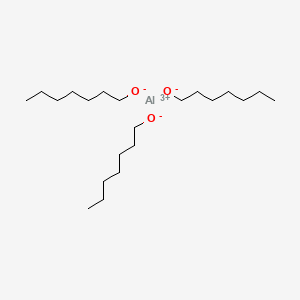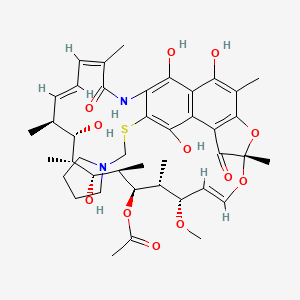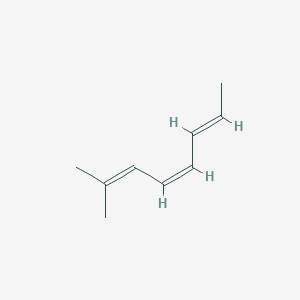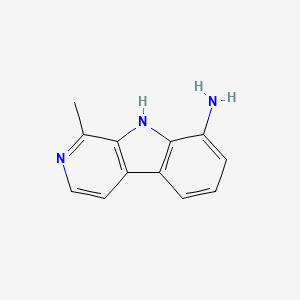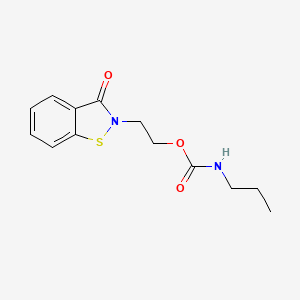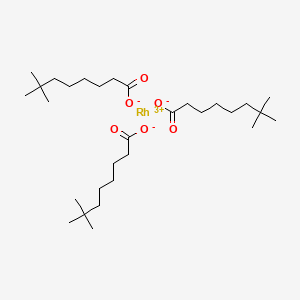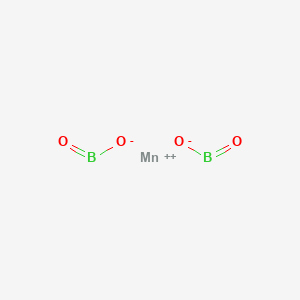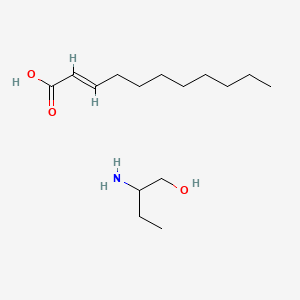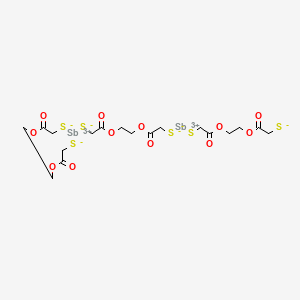
Diantimony(3+) triethylene hexakis(sulphidoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 297-994-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
The preparation of EINECS 297-994-3 involves several synthetic routes and reaction conditions. One common method includes the use of specific monomers and catalysts under controlled temperature and pressure conditions. Industrial production often employs large-scale reactors to ensure consistent quality and yield. The process may involve steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
EINECS 297-994-3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound, leading to the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
EINECS 297-994-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of EINECS 297-994-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
EINECS 297-994-3 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
EINECS 297-950-3: Shares similar functional groups and reactivity.
EINECS 297-381-3: Exhibits comparable biological activity and applications.
The uniqueness of EINECS 297-994-3 lies in its specific molecular structure, which imparts distinct properties and reactivity compared to other compounds.
Propiedades
Número CAS |
93776-64-8 |
|---|---|
Fórmula molecular |
C18H24O12S6Sb2 |
Peso molecular |
868.3 g/mol |
Nombre IUPAC |
antimony(3+);2-oxo-2-[2-(2-sulfidoacetyl)oxyethoxy]ethanethiolate |
InChI |
InChI=1S/3C6H10O4S2.2Sb/c3*7-5(3-11)9-1-2-10-6(8)4-12;;/h3*11-12H,1-4H2;;/q;;;2*+3/p-6 |
Clave InChI |
QDRJAANQHGSREY-UHFFFAOYSA-H |
SMILES canónico |
C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].[Sb+3].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


